2-Chloro-6-P-tolylpyridine-4-carbaldehyde
Description
Significance of Pyridine (B92270) Scaffolds in Molecular Design and Synthesis
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern molecular design, particularly in medicinal chemistry and materials science. nih.gov It is considered a "privileged scaffold" because its structure is a recurring motif found in a vast array of biologically active compounds and FDA-approved drugs. nih.govnumberanalytics.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, which is crucial for molecular interactions with biological targets. researchgate.net
This scaffold is not only prevalent in pharmaceuticals but also serves as a fundamental precursor for agrochemicals. nih.gov The ability to modify the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of a molecule, thereby optimizing its function, whether as a therapeutic agent, a catalyst, or a functional material. numberanalytics.com
Table 1: Representative Marketed Drugs Featuring a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Piroxicam | Anti-inflammatory |
| Nicorandil | Anti-anginal |
| Amlodipine | Antihypertensive |
| Loratadine | Antihistamine |
| Imatinib | Anticancer |
Synthetic Utility of Carbaldehyde Functional Groups within Heterocyclic Systems
The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic synthesis. When attached to a heterocyclic system like pyridine, it serves as a key handle for a multitude of chemical transformations. Pyridine aldehydes can be prepared through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org
The aldehyde group is highly reactive and can undergo a wide range of reactions, including:
Nucleophilic Addition: Reacting with nucleophiles to form alcohols or other derivatives.
Condensation Reactions: Forming Schiff bases with amines, which are important bidentate ligands in coordination chemistry. wikipedia.org
Wittig Reactions: Converting the aldehyde into an alkene.
Reductive Amination: Providing a direct route to substituted amines. nih.gov
Oxidation: Forming the corresponding carboxylic acid.
C-H Activation: The aldehydic C-H bond can be activated by transition metal catalysts to participate in novel coupling reactions for building complex carbon skeletons.
This reactivity makes heterocyclic aldehydes, such as the isomers of pyridinaldehyde, indispensable intermediates for elaborating molecular structures and introducing further complexity. wikipedia.orgnih.gov
Contextualization of 2-Chloro-6-P-tolylpyridine-4-carbaldehyde within Advanced Chemical Research
The compound This compound is a polysubstituted pyridine that exemplifies the convergence of several key functional groups, positioning it as an advanced intermediate for specialized synthesis. While extensive peer-reviewed literature on this specific molecule is not widespread, its structure suggests significant synthetic potential based on the known chemistry of its components.
The 2-Chloro Substituent: The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the C2-position. Halopyridines are considered fundamental building blocks for this reason.
The 6-p-tolyl Substituent: The p-tolyl group is an aryl substituent that can be introduced via cross-coupling reactions (e.g., Suzuki or Stille coupling). Its presence adds steric bulk and modulates the electronic properties of the pyridine ring, which can influence the reactivity of the other positions and the properties of the final molecule.
The 4-Carbaldehyde Group: As detailed previously, this group is a versatile functional handle for a myriad of subsequent chemical transformations.
The synthesis of such a molecule would likely involve a multi-step sequence, potentially utilizing modern cross-coupling and formylation techniques on a pre-functionalized pyridine core. organic-chemistry.org This trifunctional intermediate is not a bulk chemical but a high-value building block, designed for the efficient construction of complex target molecules in discovery chemistry programs.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 881402-39-7 | chemicalbook.com |
| Molecular Formula | C₁₃H₁₀ClNO | Calculated |
| Molecular Weight | 231.68 g/mol | Calculated |
| IUPAC Name | 2-chloro-6-(4-methylphenyl)pyridine-4-carbaldehyde | Standard Nomenclature |
| Physical Form | Solid (Predicted) | N/A |
Overview of Research Trajectories for Complex Pyridine Derivatives
The field of pyridine chemistry continues to evolve, with several key research trajectories focused on creating increasingly complex and functional derivatives. numberanalytics.com
Novel Catalytic Systems: There is a strong focus on developing new transition metal catalysts and organocatalysts to enable more efficient and selective functionalization of the pyridine ring. numberanalytics.com This includes methods for late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, and the use of heterogeneous catalysts for more sustainable processes. numberanalytics.com
Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral pyridine derivatives is a major goal, as enantiomerically pure compounds are often required for pharmaceutical applications. numberanalytics.com This is pursued through the use of chiral catalysts and auxiliaries. numberanalytics.com
Medicinal Chemistry and Chemical Biology: Researchers are continuously designing and synthesizing novel pyridine derivatives as potential therapeutic agents. A significant area of research involves the creation of pyridine-metal complexes with enhanced biological activity, particularly as anticancer agents. mdpi.com
Materials Science: The unique electronic and coordination properties of pyridines are being exploited to create new materials, such as polymers, dyes, sensors, and components for molecular electronics.
The synthesis of complex building blocks like this compound is integral to these efforts, providing the sophisticated starting materials needed to explore these new frontiers in science and technology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
881402-39-7 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-2-4-11(5-3-9)12-6-10(8-16)7-13(14)15-12/h2-8H,1H3 |
InChI Key |
KGOOPCGTEHOUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Detailed Mechanistic Investigations
Mechanistic Pathways in Pyridine (B92270) Core Formation and Substitution
The construction of the polysubstituted pyridine skeleton is a cornerstone of its synthesis. Various methods, from classical multicomponent reactions to modern cross-coupling strategies, can be employed.
Exploration of Hantzsch Reaction Intermediates and Cyclocondensation Mechanisms
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction that remains a valuable tool for constructing pyridine rings from simple acyclic precursors. wikipedia.orgacs.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), often called a Hantzsch ester, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgacs.org The driving force for this final oxidation step is the stability gained through aromatization. wikipedia.org
The mechanism of the Hantzsch synthesis is complex, and several pathways can be envisioned. acs.org However, extensive studies, including NMR and mass spectrometry analyses, have elucidated the key intermediates. wikipedia.org The reaction is generally understood to proceed through two primary intermediates:
Knoevenagel Condensation Product : The aldehyde condenses with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. acs.orgorganic-chemistry.org
Enamine Intermediate : The second equivalent of the β-ketoester reacts with ammonia to form an enamine. acs.orgorganic-chemistry.org
These two fragments then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. organic-chemistry.org The final step is the oxidation of the 1,4-DHP to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org Various oxidizing agents, such as nitric acid, manganese dioxide, or ferric chloride, can be used for this aromatization step. wikipedia.org
Table 1: Key Steps in the Hantzsch Pyridine Synthesis Mechanism
| Step | Reactants | Intermediate/Product | Description |
| 1 | Aldehyde + β-ketoester | α,β-Unsaturated carbonyl (Knoevenagel product) | Condensation reaction to form the first key intermediate. acs.orgorganic-chemistry.org |
| 2 | β-ketoester + Ammonia | Enamine | Condensation to form the second key intermediate. acs.orgorganic-chemistry.org |
| 3 | Knoevenagel product + Enamine | Dihydropyridine (DHP) | Michael addition followed by intramolecular cyclization and dehydration. organic-chemistry.org |
| 4 | Dihydropyridine + Oxidizing Agent | Pyridine | Aromatization of the DHP ring. wikipedia.org |
Mechanism of Metal-Free Oxidative Condensation Reactions
In recent years, metal-free approaches to pyridine synthesis have gained traction due to their environmental and economic advantages. acsgcipr.org These methods often rely on oxidative condensation or cyclization reactions. One such strategy involves the reaction of saturated ketones with electron-deficient enamines. organic-chemistry.org The mechanism proceeds through an initial oxidative dehydrogenation of the ketone, followed by a [3+3] annulation with the enamine partner. This cascade involves a Michael addition, an aldol-type condensation, and a final oxidative aromatization step to furnish the pyridine ring. organic-chemistry.org
Another notable metal-free approach utilizes visible light and air for the aromatization of 1,4-dihydropyridines, offering a green alternative to traditional strong oxidants. wikipedia.org Furthermore, reactions employing iodine in combination with a base like triethylamine (B128534) can trigger the synthesis of 2-aryl-substituted pyridines from oximes, proceeding through what is believed to be a radical pathway. organic-chemistry.org Density functional theory (DFT) studies have also shed light on novel metal-free pathways, such as the use of a pyridine-boryl radical, generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron, which can react with α,β-unsaturated ketones via a radical addition/C-C coupling mechanism to form 4-substituted pyridines. nih.gov
Cross-Coupling Mechanisms Involving Pyridyl Halides (e.g., Oxidative Addition, Transmetalation, Reductive Elimination in Pd and Ni catalysis)
The chlorine atom on the 2-Chloro-6-p-tolylpyridine-4-carbaldehyde scaffold is a key handle for introducing further molecular complexity via transition metal-catalyzed cross-coupling reactions. Both palladium and nickel are workhorse catalysts for these transformations, though their mechanisms can differ significantly.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental in modern organic synthesis. libretexts.orgacs.org The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving a low-valent palladium(0) species. libretexts.orgacs.org The cycle comprises three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond (e.g., the C-Cl bond of the pyridyl halide) to form a square planar Pd(II) intermediate. libretexts.orgacs.org The reactivity of the halide is typically I > Br > OTf >> Cl. libretexts.org
Transmetalation : The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.orglibretexts.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst. libretexts.orgacs.org
The nature of the ligands bound to the palladium is critical, influencing the reactivity and stability of the catalytic species throughout the cycle. acs.org
Nickel Catalysis: Nickel-catalyzed cross-coupling has emerged as a powerful alternative, especially for less reactive electrophiles like aryl chlorides. wisc.edunih.gov While nickel can operate through a Pd-like Ni(0)/Ni(II) cycle, it often engages in more complex mechanisms involving different oxidation states (e.g., Ni(I), Ni(III)) and radical intermediates. oaepublish.comacs.org
For the cross-coupling of two electrophiles (reductive coupling), a common mechanism involves:
Initial Reduction/Oxidative Addition : A Ni(0) complex, often ligated by a bipyridine-type ligand, preferentially undergoes oxidative addition with the more reactive electrophile (e.g., an aryl halide) to form a Ni(II) species. oaepublish.comnih.gov
Radical Formation : The second, less reactive electrophile (e.g., an alkyl halide) can be activated by a Ni(I) species, formed by reduction of Ni(II) or comproportionation, to generate a radical. oaepublish.comacs.org
Radical Capture : The aryl-Ni(II) complex can then trap the alkyl radical to form a high-valent Ni(III) intermediate. oaepublish.comacs.org
Reductive Elimination : This Ni(III) species undergoes rapid reductive elimination to form the cross-coupled product and a Ni(I) complex, which continues the catalytic cycle. oaepublish.comacs.org
This combination of polar and radical steps allows for unique reactivity and selectivity that is often complementary to palladium catalysis. nih.gov
Table 2: Comparison of General Catalytic Cycles in Pd and Ni Cross-Coupling
| Step | Palladium Catalysis (e.g., Suzuki) | Nickel Catalysis (e.g., Reductive Cross-Electrophile) |
| Catalyst State | Primarily Pd(0)/Pd(II) cycle. libretexts.org | Can involve Ni(0)/Ni(I)/Ni(II)/Ni(III) states. oaepublish.com |
| Step 1: Activation | Oxidative Addition of Ar-X to Pd(0) to form Ar-Pd(II)-X. acs.org | Oxidative Addition of Ar-X to Ni(0) to form Ar-Ni(II)-X. nih.gov |
| Step 2: C-C Bond Formation | Transmetalation with R-M to form Ar-Pd(II)-R. libretexts.org | Radical Generation from R'-X and capture by Ar-Ni(II) to form Ar-Ni(III)-R'. acs.org |
| Step 3: Product Release | Reductive Elimination from Ar-Pd(II)-R to yield Ar-R and regenerate Pd(0). acs.org | Reductive Elimination from Ar-Ni(III)-R' to yield Ar-R' and regenerate an active Ni species. oaepublish.com |
Mechanisms of Carbaldehyde Formation and Functional Group Interconversion
The introduction of the formyl (-CHO) group at the 4-position of the pyridine ring is a key functionalization. This can be achieved either by direct formylation or by the oxidation of a precursor group, such as a methyl or hydroxymethyl group.
Detailed Mechanism of Kornblum-Type Oxidation of Methylpyridines
The Kornblum oxidation provides a method for converting activated alkyl halides into aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgchem-station.com For a precursor like 2-chloro-4-methyl-6-p-tolylpyridine, the methyl group would first need to be halogenated (e.g., to a bromomethyl or iodomethyl group) to become a suitable substrate for this reaction.
The mechanism proceeds as follows:
SN2 Displacement : The reaction begins with a nucleophilic attack by the oxygen atom of DMSO on the halomethyl carbon, displacing the halide in an SN2 reaction. wikipedia.org This forms an alkoxysulfonium salt.
Deprotonation and Elimination : In the presence of a mild base, such as triethylamine (Et₃N), a proton on the carbon adjacent to the sulfonium (B1226848) group is abstracted. wikipedia.org This is followed by an E2-like elimination, where the C-H bond breaks, the C=O double bond forms, and the C-O bond to the sulfur cleaves. This process releases the aldehyde product, dimethyl sulfide (B99878) (DMS), and the protonated base. wikipedia.orgchem-station.com
A variation of this process, sometimes referred to as a Kornblum-type reaction, can achieve the C-H oxidation of a methyl group on an electron-deficient heteroarene directly. osti.govresearchgate.net In this case, an oxidant like iodine is used in DMSO. The proposed mechanism involves the in-situ iodination of the methyl group, which then undergoes the classical Kornblum oxidation pathway in the presence of DMSO. researchgate.net
Oxidation Mechanisms of Alcohols to Aldehydes (e.g., TEMPO-mediated oxidation pathways)
An alternative route to the carbaldehyde involves the oxidation of the corresponding primary alcohol, 2-chloro-4-(hydroxymethyl)-6-p-tolylpyridine. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a highly efficient and selective method for this transformation. organic-chemistry.org This system uses a stable nitroxyl (B88944) radical (TEMPO) as a catalyst and a stoichiometric co-oxidant (such as sodium hypochlorite (B82951) or a copper/air system). windows.netnih.gov
The catalytic cycle generally involves these key steps:
Oxidation of TEMPO : The co-oxidant first oxidizes the TEMPO radical to the active oxidizing species, the N-oxoammonium cation. windows.net
Alcohol Oxidation : The N-oxoammonium cation acts as the primary oxidant, reacting with the primary alcohol. windows.net This occurs via a concerted or stepwise process involving abstraction of the alcoholic proton and the α-proton, leading to the formation of the aldehyde.
Hydroxylamine (B1172632) Formation : In this process, the N-oxoammonium cation is reduced to the corresponding hydroxylamine. windows.net
Catalyst Regeneration : The hydroxylamine is then re-oxidized back to the TEMPO radical by the stoichiometric oxidant, completing the catalytic cycle. windows.net
This method is prized for its mild conditions and high chemoselectivity, often allowing for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. organic-chemistry.org Electrochemical methods using catalytic TEMPO have also been developed, offering a base-free alternative for this transformation. rsc.org
Table 3: Key Mechanistic Steps in TEMPO-Mediated Alcohol Oxidation
| Step | Description | Key Species Involved |
| 1 | Activation | TEMPO is oxidized to the N-oxoammonium cation by a co-oxidant. windows.net |
| 2 | Oxidation of Substrate | The N-oxoammonium cation oxidizes the primary alcohol to an aldehyde. windows.net |
| 3 | Reduction of Oxidant | The N-oxoammonium cation is reduced to a hydroxylamine. windows.net |
| 4 | Catalyst Regeneration | The hydroxylamine is re-oxidized to TEMPO by the co-oxidant, closing the catalytic cycle. windows.net |
Impact of Chlorine and p-Tolyl Substituents on Pyridine Reactivity and Regioselectivity
The chlorine atom at the 2-position, the p-tolyl group at the 6-position, and the carbaldehyde at the 4-position collectively define the electronic and steric landscape of the molecule, profoundly influencing its reaction profile. The pyridine nitrogen itself possesses a lone pair of electrons, making it a Lewis basic site and a powerful directing group in certain reactions like ortho-metalation. baranlab.org
The substituents on the pyridine ring exert significant electronic and steric effects that dictate the molecule's reactivity. The chlorine atom is an electron-withdrawing group primarily through induction, which lowers the electron density of the pyridine ring. rsc.org Conversely, the p-tolyl group is generally considered weakly electron-donating through hyperconjugation and induction. The carbaldehyde group at the 4-position is a strong electron-withdrawing group, acting through both resonance and inductive effects.
These electronic influences make the pyridine ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic attack. Sterically, the p-tolyl group at the C6 position is significantly bulkier than the chlorine atom at C2, which can hinder reactions at or near the C6 position. This steric hindrance can be a determining factor in the regioselectivity of reactions. rsc.orgmdpi.com The "Ortho Effect," where a substituent ortho to a directing group sterically influences metalation at the other ortho position, is a key consideration for this molecule. rsc.org
Table 1: Summary of Substituent Effects on the Pyridine Ring
| Substituent | Position | Electronic Effect | Steric Effect |
| Chlorine | C2 | Electron-withdrawing (Inductive) | Moderate |
| p-Tolyl | C6 | Weakly electron-donating (Hyperconjugation) | High |
| Carbaldehyde | C4 | Strongly electron-withdrawing (Resonance & Inductive) | Moderate |
| Pyridine N | - | Electron-withdrawing (Inductive); Lewis Basic | - |
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing group guides a metalating agent (typically an organolithium reagent) to deprotonate an adjacent C-H bond. baranlab.org For pyridines, the ring nitrogen can act as the directing group, facilitating metalation at the C2 and C6 positions. harvard.edu In this compound, these positions are already substituted.
Therefore, C-H activation processes would target the remaining C-H bonds at the C3 and C5 positions or the C-H bonds of the p-tolyl group.
Steric Influence : The bulky p-tolyl group at C6 would sterically hinder any C-H activation at the C5 position.
Electronic Influence : The electron-deficient nature of the pyridine ring, enhanced by the chloro and carbaldehyde groups, makes the C3-H and C5-H bonds more acidic and potentially more susceptible to deprotonation. However, the success of these reactions often depends on a delicate balance of factors. Studies on substituted pyridines have shown that electron-donating groups can increase the rate of ortho-metalation reactions. academie-sciences.fr This suggests that C-H activation might be more kinetically favorable at C5, adjacent to the electron-donating p-tolyl group, despite the steric hindrance. Conversely, the electron-withdrawing chlorine at C2 would disfavor C-H activation at the adjacent C3 position.
Transition metal-catalyzed C-H activation offers an alternative to DoM. researchgate.net These reactions can be directed by the pyridine nitrogen to functionalize specific C-H bonds, although the regioselectivity remains a significant challenge due to the multiple competing sites on the substituted ring. researchgate.netnih.gov
Mechanistic Insights into Transition Metal-Catalyzed Processes
Transition metals, particularly palladium and copper, are instrumental in catalyzing a wide range of functionalization reactions on pyridine scaffolds.
The arylation of C-H bonds via a Pd(II)/Pd(IV) catalytic cycle is a well-established transformation that avoids the need for pre-functionalized starting materials. nih.govthieme-connect.de This pathway is particularly noted for its tolerance of various functional groups and its operation under relatively mild conditions. researchgate.net
The generally accepted mechanism proceeds as follows:
C-H Activation/Palladation : The reaction initiates with the coordination of the pyridine substrate to a Pd(II) catalyst. A C-H bond on the pyridine or the appended tolyl ring is then cleaved, often via a concerted metalation-deprotonation (CMD) pathway, to form a cyclometalated Pd(II) complex.
Oxidation : The resulting palladacycle is oxidized by an external oxidant (e.g., an aryl iodide) from Pd(II) to a high-valent Pd(IV) intermediate.
Reductive Elimination : The Pd(IV) species undergoes reductive elimination, forming the new C-C bond and regenerating the Pd(II) catalyst, which can re-enter the catalytic cycle.
For this compound, this cycle could enable the arylation of the C3 or C5 positions of the pyridine ring or the ortho-position of the p-tolyl ring. The regioselectivity would be influenced by the steric and electronic factors discussed previously. The use of specific directing groups or ligands can steer the reaction towards a desired position. rsc.org
Copper catalysis is frequently employed in the synthesis of fused heterocyclic systems. dntb.gov.ua Copper-catalyzed reactions can construct new rings onto the pyridine core of this compound to generate more complex, polycyclic structures.
One relevant mechanistic paradigm is the copper-promoted [2 + 1 + 3] cyclization, which has been used to access fused pyridine systems. nih.gov While this specific reaction involves cyclic ketones, the principles can be extended. A plausible pathway for creating a fused system starting from our subject compound could involve:
Initial Adduct Formation : A reaction involving the carbaldehyde at C4 or a functionalized C3/C5 position with a suitable reaction partner.
Copper-Catalyzed Oxidative Coupling : Copper(I) or Copper(II) catalysts can facilitate oxidative C-H/N-H or C-H/C-H bond formations to close the ring. researchgate.netnih.gov For example, a reaction between the carbaldehyde and an amine-containing fragment could lead to an intermediate that undergoes copper-catalyzed intramolecular cyclization and subsequent aromatization.
Catalyst Regeneration : The copper catalyst is regenerated in its active oxidation state by an oxidant present in the reaction mixture.
These methods provide a versatile route to fused pyridines, with the specific mechanism and outcome being highly dependent on the chosen reactants and copper catalyst system. mdpi.com
Radical Pathways in Pyridine Functionalization
Radical reactions offer a complementary approach for functionalizing the electron-deficient pyridine ring. researchgate.net The classic method is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine. acs.org
Given that the pyridine ring in this compound is already highly electron-deficient, it is a prime candidate for such transformations. The reaction mechanism typically involves:
Protonation : The pyridine nitrogen is protonated under acidic conditions, which dramatically lowers the energy of the LUMO and strongly activates the ring towards radical attack.
Radical Addition : A nucleophilic radical adds to the pyridinium (B92312) ion. The preferred sites of attack on an unsubstituted pyridine are C2 and C4. In this case, both positions are blocked. This could potentially direct the radical to the C6 position, leading to an ipso-substitution of the p-tolyl group, or prevent the reaction altogether.
Rearomatization : The resulting radical cation intermediate is oxidized to the final substituted pyridine product.
More recent developments have utilized the generation of neutral pyridinyl radicals via single-electron transfer (SET) reduction of pyridinium salts. acs.orgnih.gov This approach can lead to distinct regioselectivity. nih.gov These pyridinyl radicals can then couple with other radical species. acs.org For this compound, such a pathway would likely be initiated at the highly electrophilic carbaldehyde group or the C4 position, but the substitution pattern presents a significant challenge for predictable C-H functionalization via common radical pathways.
Spectroscopic and Structural Elucidation Techniques for 2 Chloro 6 P Tolylpyridine 4 Carbaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 2-Chloro-6-P-tolylpyridine-4-carbaldehyde, the ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton, the protons on the pyridine (B92270) ring, the protons on the p-tolyl group, and the methyl protons of the tolyl group.
The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet far downfield, generally in the range of δ 9.9–10.2 ppm, due to the strong electron-withdrawing effect of the carbonyl group. rsc.org The protons on the pyridine ring are expected to appear as distinct singlets, influenced by the electronic effects of the chloro, tolyl, and carbaldehyde substituents. The protons of the p-tolyl group will present as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of an A₂B₂ spin system. The methyl protons of the tolyl group will give rise to a singlet in the aliphatic region, usually around δ 2.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 9.9 – 10.2 | Singlet (s) |
| Pyridine-H (Position 3) | 7.8 – 8.2 | Singlet (s) |
| Pyridine-H (Position 5) | 7.8 – 8.2 | Singlet (s) |
| Tolyl-H (ortho to CH₃) | 7.2 – 7.4 | Doublet (d) |
| Tolyl-H (meta to CH₃) | 7.7 – 7.9 | Doublet (d) |
| Methyl-H (Tolyl) | 2.3 – 2.5 | Singlet (s) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear in the δ 190–194 ppm region. rsc.org The carbon atoms of the pyridine and tolyl rings will resonate in the aromatic region (δ 120–160 ppm). The specific chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine (C2) will be significantly affected. The quaternary carbons (C4, C6, and the tolyl carbons attached to the pyridine ring and the methyl group) will also have characteristic shifts. The methyl carbon of the tolyl group will appear in the aliphatic region, typically around δ 21–22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 – 194 |
| Pyridine C2 (C-Cl) | 150 – 155 |
| Pyridine C3 | 120 – 125 |
| Pyridine C4 (C-CHO) | 135 – 140 |
| Pyridine C5 | 122 – 127 |
| Pyridine C6 (C-Tolyl) | 158 – 163 |
| Tolyl Quaternary C (C-Pyridine) | 136 – 140 |
| Tolyl CH (ortho to CH₃) | 129 – 131 |
| Tolyl CH (meta to CH₃) | 127 – 129 |
| Tolyl Quaternary C (C-CH₃) | 140 – 145 |
| Methyl C (Tolyl) | 21 – 22 |
Note: Predicted values are based on established substituent effects on aromatic carbon chemical shifts.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, COSY would confirm the coupling between the ortho and meta protons on the p-tolyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the pyridine and tolyl rings, as well as the methyl and aldehyde groups. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying the connectivity between different fragments of the molecule. For instance, an HMBC experiment would show correlations between the aldehyde proton and the C4 carbon of the pyridine ring, and between the tolyl protons and the C6 carbon of the pyridine ring, thus confirming the substitution pattern. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In this case, NOESY could show through-space correlations between the protons on the pyridine ring and the nearby protons of the tolyl group, helping to determine the preferred rotational orientation of the tolyl ring relative to the pyridine ring. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrational modes of molecules, providing valuable information about the functional groups present.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band is expected in the region of 1700–1720 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of medium bands between 2810 and 2830 cm⁻¹ and 2710 and 2730 cm⁻¹.
The vibrations of the pyridine ring will result in several bands in the fingerprint region (1400–1600 cm⁻¹). The C-Cl stretch would likely be observed in the 1000–1100 cm⁻¹ range. Aromatic C-H stretching vibrations from both the pyridine and tolyl rings would appear above 3000 cm⁻¹.
Table 3: Key Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 – 3100 | Medium |
| Aldehyde C-H | Stretch | 2810 – 2830, 2710 – 2730 | Medium |
| Aldehyde C=O | Stretch | 1700 – 1720 | Strong |
| Aromatic C=C | Ring Stretch | 1400 – 1600 | Medium-Strong |
| C-Cl | Stretch | 1000 – 1100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.
For this compound (C₁₃H₁₀ClNO), the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen, with a second peak (M+2) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. mdpi.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
The fragmentation pattern in the mass spectrum can also help to confirm the structure. Common fragmentation pathways would likely include the loss of the aldehyde group (CHO), the chlorine atom (Cl), or the methyl group (CH₃). The cleavage of the bond between the pyridine and tolyl rings would also be an expected fragmentation event.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This technique distinguishes between compounds that have the same nominal mass but different molecular formulas. While specific HRMS data for this compound is not available in the reviewed literature, the expected theoretical exact mass can be calculated to guide future analysis.
For the molecular formula of this compound, C₁₃H₁₀ClNO, the theoretical monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Experimental determination of the exact mass via HRMS would need to yield a value extremely close to this theoretical calculation to confirm the elemental composition.
Table 1: Theoretical Isotopic Mass Calculation for C₁₃H₁₀ClNO
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |
| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | 231.045092 |
Note: This table represents a theoretical calculation. Actual HRMS analysis would provide an experimental value for comparison.
X-ray Crystallography for Solid-State Molecular Structure Determination
A comprehensive search of crystallographic databases reveals no publicly available crystal structure for this compound. However, analysis of structurally similar pyridine derivatives provides insights into the expected structural features. X-ray analysis of related functionalized pyridines has been instrumental in confirming molecular geometries and understanding intermolecular interactions within the crystal lattice.
Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF). This file contains a wealth of information, including the unit cell dimensions, space group, atomic coordinates, and displacement parameters.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Empirical formula | C₁₃H₁₀ClNO |
| Formula weight | 231.68 |
| Crystal system | (To be determined) |
| Space group | (To be determined) |
| Unit cell dimensions | a = (Å), b = (Å), c = (Å) |
| α = (°), β = (°), γ = (°) | |
| Volume | (ų) |
| Z | (To be determined) |
| Density (calculated) | (g/cm³) |
| Absorption coefficient | (mm⁻¹) |
| F(000) | (To be determined) |
| Crystal size | (mm x mm x mm) |
| Theta range for data collection | (°) |
| Index ranges | (h, k, l) |
| Reflections collected | (To be determined) |
| Independent reflections | (To be determined) [R(int) = ] |
| Completeness to theta = ° | (%) |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | (To be determined) |
| Goodness-of-fit on F² | (To be determined) |
| Final R indices [I>2sigma(I)] | R1 = , wR2 = |
| R indices (all data) | R1 = , wR2 = |
Note: The data in this table is hypothetical and serves as a template for what would be reported from an actual X-ray crystallographic analysis.
The elucidation of the crystal structure would provide definitive proof of the connectivity of the chloro, p-tolyl, and carbaldehyde groups to the pyridine ring. It would also reveal the planarity of the pyridine ring and the dihedral angles between the ring and its substituents, offering crucial insights into the molecule's steric and electronic properties in the solid state.
Derivatization and Chemical Transformations of 2 Chloro 6 P Tolylpyridine 4 Carbaldehyde
Reactions at the Carbaldehyde Functionality
The aldehyde group (-CHO) is a key site for molecular modification, readily participating in reactions that form new carbon-heteroatom and carbon-carbon bonds.
Nucleophilic Addition and Condensation Reactions (e.g., formation of imines, oximes, hydrazones)
The carbonyl carbon of the aldehyde is electrophilic and undergoes nucleophilic addition, often followed by dehydration, to yield a variety of condensation products. These reactions are fundamental in synthetic chemistry for creating C=N double bonds. masterorganicchemistry.com
Imines (Schiff Bases): Condensation with primary amines (R-NH₂) results in the formation of imines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate which then eliminates water. masterorganicchemistry.comorganic-chemistry.orgnih.gov The reversible condensation between amines and carbonyls is a foundational reaction in chemistry. nih.gov
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. nih.govorientjchem.org Oximes are versatile intermediates used in the synthesis of amides via the Beckmann rearrangement and can serve as protective groups for carbonyls. nih.gov
Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. researchgate.netnih.gov These compounds are key intermediates in reactions like the Wolff-Kishner reduction. byjus.comorganic-chemistry.org Recent studies have explored the potential of hydrazone derivatives of pyridine-4-carbaldehyde as multi-target agents in medicinal chemistry. nih.gov
Table 1: Examples of Nucleophilic Condensation Reactions
| Reactant | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | |
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (R-NH-NH₂) | Hydrazone |
Oxidation to the Corresponding Carboxylic Acid (e.g., 2-chloro-6-p-tolylpyridine-4-carboxylic acid)
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-p-tolylpyridine-4-carboxylic acid. This transformation is a common step in the synthesis of pyridine-based carboxylic acids. wikipedia.org Standard oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents if other functional groups are sensitive. The synthesis of pyridine (B92270) aldehydes themselves is often achieved through the oxidation of the corresponding methylpyridines (picolines). wikipedia.orgchemicalbook.com
Reduction to Primary Alcohols or Methyl Groups
The carbaldehyde group can be reduced to either a primary alcohol or fully deoxygenated to a methyl group, depending on the reagents and conditions employed.
Reduction to Primary Alcohol: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to the corresponding primary alcohol, (2-chloro-6-p-tolylpyridin-4-yl)methanol. This is a common and high-yielding transformation.
Reduction to Methyl Group: Complete deoxygenation of the aldehyde to a methyl group can be accomplished via two classic methods:
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent such as diethylene glycol. byjus.comorganic-chemistry.orgwikipedia.orglibretexts.org This method is suitable for substrates that are stable under strongly basic conditions. organic-chemistry.org
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgorgoreview.comlibretexts.orgorganic-chemistry.orgbyjus.com It is effective for aryl-alkyl ketones and aldehydes but requires the substrate to be stable in strongly acidic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org
Table 2: Reduction Reactions of the Carbaldehyde Group
| Reaction Type | Reagent(s) | Product | Conditions |
|---|---|---|---|
| Alcohol Reduction | NaBH₄ or LiAlH₄ | (2-chloro-6-p-tolylpyridin-4-yl)methanol | Mild |
| Wolff-Kishner Reduction | H₂N-NH₂, KOH, heat | 2-Chloro-4-methyl-6-(p-tolyl)pyridine | Strongly Basic |
| Clemmensen Reduction | Zn(Hg), conc. HCl | 2-Chloro-4-methyl-6-(p-tolyl)pyridine | Strongly Acidic |
Olefin Formation via Wittig or Horner-Wadsworth-Emmons Reactions
The aldehyde can be converted into an alkene through reaction with phosphorus ylides or phosphonate (B1237965) carbanions, providing a powerful method for carbon-carbon bond formation.
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. The ylide attacks the aldehyde to form an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. libretexts.org The reaction is highly versatile for converting aldehydes and ketones into alkenes. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is more nucleophilic than a Wittig ylide. This reaction typically shows high selectivity for the formation of (E)-alkenes. A key advantage is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. chemicalbook.com
Modifications on the Pyridine Ring
The chlorine atom at the C2 position of the pyridine ring is a leaving group that can be substituted via metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkynyl groups.
Cross-Coupling Reactions at the C-Cl Position (e.g., with boronic acids, organozinc reagents, alkynes)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The C-Cl bond on the pyridine ring is a suitable electrophilic partner for these transformations, although chlorides are generally less reactive than the corresponding bromides or iodides. harvard.edulibretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edufishersci.co.ukorganic-chemistry.orgyonedalabs.com It is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.orgfishersci.co.uk
Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent. wikipedia.orgnih.govorganic-chemistry.orgnih.gov A key advantage of Negishi coupling is the high functional group tolerance of the organozinc compounds. wikipedia.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org Copper-free protocols have also been developed to avoid the undesirable homocoupling of alkynes. nih.govwikipedia.org
Table 3: Cross-Coupling Reactions at the C-Cl Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) | Pyridine-Aryl/Vinyl |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂) | Pyridine-Aryl/Alkyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Pyridine-Alkyne |
Directed C-H Functionalization for Novel Substitution Patterns
Directed C-H functionalization represents a powerful strategy for introducing substituents at positions that are not accessible through classical methods. For the 2-chloro-6-p-tolylpyridine-4-carbaldehyde scaffold, the pyridine nitrogen and the aldehyde group can serve as directing groups to facilitate the selective activation of otherwise inert carbon-hydrogen bonds. Transition-metal catalysis, often employing palladium, rhodium, or iridium complexes, could enable the functionalization of the C-3 and C-5 positions of the pyridine ring. This approach allows for the introduction of aryl, alkyl, or other functional groups, thereby creating novel substitution patterns that would be challenging to achieve via traditional synthetic routes.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-Cl Position
The chlorine atom at the C-2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org This reaction is a cornerstone of pyridine chemistry, allowing for the displacement of the chloride with a wide variety of nucleophiles. youtube.com
The general mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org The reaction is particularly favored for substituents at the ortho and para positions relative to the ring nitrogen. wikipedia.org Studies on analogous compounds, such as 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, have demonstrated the facile replacement of the chlorine atom with various nucleophiles. qu.edu.qa
Table 1: Potential SNAr Reactions at the C-2 Position
| Nucleophile | Reagent Example | Expected Product |
| Amine | R-NH₂ | 2-Amino-6-p-tolylpyridine-4-carbaldehyde |
| Alkoxide | NaOR | 2-Alkoxy-6-p-tolylpyridine-4-carbaldehyde |
| Thiolate | NaSR | 2-Alkylthio-6-p-tolylpyridine-4-carbaldehyde |
| Hydrazine | N₂H₄ | 2-Hydrazinyl-6-p-tolylpyridine-4-carbaldehyde |
| Azide | NaN₃ | 2-Azido-6-p-tolylpyridine-4-carbaldehyde |
Transformations Involving the p-Tolyl Moiety
The p-tolyl group offers additional sites for chemical modification, distinct from the heterocyclic core.
Functionalization of the Methyl Group (e.g., further oxidation or halogenation)
The methyl group of the p-tolyl substituent is a benzylic position, making it amenable to various transformations, most notably oxidation. This functionalization can convert the relatively inert methyl group into a more versatile handle for subsequent reactions. nih.gov
Oxidation: Using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the methyl group can be oxidized to a primary alcohol ((2-chloro-6-(4-(hydroxymethyl)phenyl)pyridin-4-yl)methanol) or, under more vigorous conditions, to a carboxylic acid (4-carbaldehyde-2-chloro-6-phenylpyridine-4'-carboxylic acid).
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS), can introduce a halogen atom, forming a benzylic halide. This product is a valuable intermediate for subsequent nucleophilic substitution reactions.
Table 2: Potential Transformations of the Tolyl Methyl Group
| Reaction Type | Reagent | Product Functional Group |
| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |
| Oxidation | CrO₃, Ac₂O | Alcohol (-CH₂OH) |
| Halogenation | NBS, light/initiator | Bromomethyl (-CH₂Br) |
Electrophilic Aromatic Substitution on the Phenyl Ring (if conditions allow)
The phenyl ring of the p-tolyl moiety can potentially undergo electrophilic aromatic substitution (EAS). total-synthesis.com The methyl group is an activating, ortho-, para-director. hu.edu.jo However, the feasibility of such reactions is conditional. The strong Lewis acids or acidic conditions typically required for EAS reactions like Friedel-Crafts alkylation/acylation or nitration may be incompatible with the rest of the molecule. hu.edu.jolibretexts.org The Lewis acids could complex with the pyridine nitrogen, deactivating the entire system, or react with the aldehyde group. Therefore, any attempted EAS on the p-tolyl ring would require careful selection of reaction conditions to avoid undesired side reactions. If successful, substitution would be directed to the positions ortho to the methyl group (C-3' and C-5').
Formation of Polycyclic and Fused Heterocyclic Systems
The combination of the aldehyde and the C-2 chloro group makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. This strategy is well-documented for analogous structures like 2-chloroquinoline-3-carbaldehydes, which are used to construct a variety of fused rings. nih.gov The typical approach involves reaction with a bifunctional nucleophile that reacts with both the aldehyde and the chloro group, often in a sequential manner, to build a new ring.
For instance, reaction with hydrazine hydrate (B1144303) could first form a hydrazone at the C-4 aldehyde, which then undergoes intramolecular cyclization via nucleophilic attack on the C-2 position to displace the chloride, yielding a pyridopyridazinone derivative. Similarly, reactions with other bifunctional reagents can lead to a diverse range of fused systems. Research on related 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) has shown its utility in forming complex fused structures. researchgate.netnih.gov
Table 3: Examples of Fused Heterocycle Synthesis
| Bifunctional Reagent | Intermediate Step | Fused Ring System Formed |
| Hydrazine Hydrate | Hydrazone formation | Pyridopyridazinone |
| Phenylhydrazine | Phenylhydrazone formation | N-Phenylpyridopyridazinone |
| Guanidine | Imine formation/condensation | Pyridopyrimidine |
| Thiourea | Thio-imine formation | Pyridothiadiazine |
| 2-Aminoethanol | Schiff base formation | Oxazino-pyridine |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems.
The first step in the computational analysis of 2-Chloro-6-p-tolylpyridine-4-carbaldehyde involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry reveals key structural parameters. nih.govphyschemres.org
The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, is also determined through these calculations. This information is fundamental to understanding the molecule's properties and reactivity.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | ~1.75 Å |
| C=O (aldehyde) | ~1.21 Å | |
| C-C (pyridine-tolyl) | ~1.49 Å | |
| Bond Angle | C-C-Cl | ~118° |
| C-C(H)=O | ~124° | |
| Dihedral Angle | Pyridine-Tolyl | ~35-45° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from specific DFT calculations for this molecule.
For instance, the reduction of the aldehyde group or nucleophilic substitution at the chloro-substituted carbon can be modeled. The process involves locating the transition state structure for each step of the proposed mechanism and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. physchemres.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and pyridine (B92270) rings, while the LUMO is likely centered on the electron-deficient pyridine ring and the carbonyl group of the aldehyde.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These energy values are hypothetical and serve to illustrate the concept. The actual values would be derived from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Active Site Determination
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. wolfram.comresearchgate.netscienceopen.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen. Blue regions correspond to positive electrostatic potential, indicating areas that are attractive to nucleophiles, such as the hydrogen atoms and the carbon atom of the carbonyl group.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. Positive potential would be expected around the hydrogen atom of the aldehyde group and potentially the carbon atom attached to the chlorine.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure.
DFT calculations can provide theoretical predictions of infrared (IR) vibrational frequencies. nih.govbiointerfaceresearch.comresearchgate.netmdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the force constants and, subsequently, the vibrational frequencies. These calculated frequencies are often scaled to better match experimental values.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. The magnetic shielding tensors for each nucleus are calculated, and from these, the chemical shifts relative to a standard (e.g., tetramethylsilane) are determined. This allows for the assignment of peaks in an experimental NMR spectrum.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |
| IR Vibrational Frequency | C=O (aldehyde) | ~1705 |
| C-Cl | ~750 | |
| Aromatic C-H | ~3050 |
Note: The predicted wavenumbers are illustrative and would need to be calculated specifically for this molecule and compared with its experimental IR spectrum.
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the bond connecting the p-tolyl group to the pyridine ring and the bond connecting the carbaldehyde group to the pyridine ring. Theoretical investigations, drawing upon principles of steric hindrance and electronic interactions observed in analogous molecular systems, provide insight into the preferred spatial arrangement of this molecule.
Rotational Isomerism and Energy Profile
The orientation of the p-tolyl and carbaldehyde groups relative to the central pyridine core defines the principle conformers of the molecule. The rotation around the C(pyridine)-C(tolyl) bond and the C(pyridine)-C(aldehyde) bond is associated with specific energy barriers.
Rotation of the p-Tolyl Group: The bond between the pyridine ring and the p-tolyl group allows for rotation, leading to different conformers. The primary energetic contributions are the steric interactions between the ortho hydrogens of the tolyl group and the substituents on the pyridine ring, namely the chlorine atom at position 2 and the hydrogen at position 5. Due to the presence of the chlorine atom, the rotation is expected to be hindered. The most stable conformation is predicted to be one where the plane of the tolyl ring is significantly twisted with respect to the pyridine ring to minimize steric repulsion. Studies on similar 2-arylpyridines indicate that such non-planar conformations are common. acs.org
Rotation of the Carbaldehyde Group: The carbaldehyde group at the 4-position is subject to rotational isomerism around the C4-C(aldehyde) bond. For pyridine-4-carbaldehyde, the aldehyde group tends to be coplanar with the pyridine ring to maximize π-conjugation. nih.gov However, the electronic environment created by the chloro and tolyl substituents can influence this preference. Two planar orientations of the aldehyde group are possible: one where the carbonyl oxygen is pointing towards the nitrogen of the pyridine ring (syn) and one where it is pointing away (anti). In the absence of adjacent substituents that could cause significant steric clash, the energy difference between these two planar conformers is generally small.
Intramolecular Interactions
The specific substitution pattern of this compound gives rise to several potential intramolecular interactions that stabilize or destabilize certain conformations.
Steric Hindrance: The most significant intramolecular interaction is the steric repulsion between the chlorine atom at the 2-position and the adjacent p-tolyl group at the 6-position. This steric clash forces the tolyl group to rotate out of the plane of the pyridine ring. The dihedral angle (Cl-C2-C6-C(tolyl)) will be a key determinant of the lowest energy conformation.
Hydrogen Bonding: While there are no conventional hydrogen bond donors in the molecule, weak C-H···O or C-H···N interactions may occur. For instance, a weak intramolecular interaction between the aldehyde proton and the pyridine nitrogen, or between the ortho protons of the tolyl ring and the chlorine atom, could play a minor role in conformational preference. Studies on similar heterocyclic systems have shown that such intramolecular hydrogen bonds can influence conformation. nih.gov
Predicted Conformational Preferences
Based on the analysis of structurally related compounds, the lowest energy conformer of this compound is predicted to have the following features:
A non-planar arrangement between the p-tolyl group and the pyridine ring to alleviate steric strain with the chlorine atom.
A largely planar orientation of the carbaldehyde group with respect to the pyridine ring to maintain electronic conjugation.
The following tables provide hypothetical data based on theoretical considerations and data from analogous structures to illustrate the expected conformational parameters.
Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer
| Dihedral Angle | Predicted Value (degrees) |
| Cl-C2-C6-C(tolyl) | 40 - 60 |
| C3-C4-C(aldehyde)-O | ~0 or ~180 |
| C5-C4-C(aldehyde)-O | ~180 or ~0 |
This interactive table allows users to explore the predicted spatial arrangement of the key substituents.
Table 2: Estimated Rotational Energy Barriers
| Rotation | Estimated Energy Barrier (kcal/mol) |
| Pyridine-Tolyl Bond | 5 - 10 |
| Pyridine-Carbaldehyde Bond | 2 - 4 |
This interactive table provides an estimation of the energy required for rotation around the key single bonds, highlighting the relative conformational flexibility.
It is important to note that these values are estimations derived from related systems and a definitive conformational analysis would require specific computational modeling (e.g., using Density Functional Theory) or experimental data (e.g., X-ray crystallography or NMR spectroscopy) for this compound.
Advanced Research Applications and Future Perspectives
Role as a Precursor in the Synthesis of Diverse Complex Organic Molecules
The reactivity of the aldehyde group is central to the role of 2-Chloro-6-p-tolylpyridine-4-carbaldehyde as a precursor. Aldehydes are well-established participants in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the elaboration of the pyridine (B92270) core into more complex molecular architectures.
One of the most fundamental transformations of the aldehyde group is its reaction with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically straightforward and provides a gateway to a diverse range of molecular structures. masterorganicchemistry.comyoutube.com The resulting imines can be further modified, for instance, through reduction to secondary amines, or they can act as ligands for metal complexes.
Furthermore, the aldehyde can undergo oxidation to form the corresponding carboxylic acid, 2-Chloro-6-p-tolylpyridine-4-carboxylic acid. sigmaaldrich.comchemicalbook.com This transformation introduces a new functional group with its own unique reactivity, enabling the formation of amides, esters, and other carboxylic acid derivatives. Conversely, reduction of the aldehyde yields the corresponding alcohol, (2-Chloro-6-p-tolylpyridin-4-yl)methanol, which can be used in etherification or esterification reactions. sigmaaldrich.com
The presence of the chloro and p-tolyl groups on the pyridine ring also influences its reactivity and provides additional sites for modification, although the aldehyde group is typically the most reactive site for the initial transformations. The synthesis of 2,4,6-triaryl pyridines from aryl aldehydes is a known methodology, suggesting that the core structure of this compound is accessible and can be a starting point for building even more complex poly-aryl systems. researchgate.netorgchemres.org
Development of Novel Ligands in Coordination Chemistry and Catalysis
Pyridine and its derivatives are fundamental ligands in coordination chemistry, prized for their ability to coordinate to a wide variety of metal ions through the lone pair of electrons on the nitrogen atom. The specific substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, which in turn dictates their catalytic activity and other properties.
This compound is a prime candidate for the synthesis of novel ligands. The pyridine nitrogen provides the primary coordination site. The aldehyde group can be readily converted into a variety of other coordinating groups. For example, the formation of Schiff base ligands from the condensation of pyridine-4-carbaldehyde with various primary amines is a well-established strategy for creating multidentate ligands. jocpr.com These ligands can then be used to form stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II). jocpr.com The resulting metal complexes have been shown to possess interesting properties, including potential antimicrobial and nuclease activities. jocpr.com
The chloro and p-tolyl substituents on the pyridine ring of this compound would be expected to modulate the properties of any resulting metal complexes. The electron-withdrawing nature of the chlorine atom can influence the electron density at the metal center, while the sterically bulky p-tolyl group can affect the coordination geometry and the accessibility of the metal center to substrates in catalytic applications. The development of ligands from substituted pyridines is an active area of research, with applications in catalysis and materials science. nih.govnih.gov
Building Blocks for Advanced Functional Materials
The structural rigidity and electronic properties of the pyridine ring make it an attractive component for the construction of advanced functional materials. Substituted pyridines are utilized in the development of materials with specific optical, electronic, or self-assembly properties.
The 2,6-disubstituted pyridine framework, as seen in this compound, is a key structural motif in the design of molecules that can influence the aggregation of proteins, a process implicated in various diseases. nih.gov The ability to systematically modify the substituents at the 2, 4, and 6 positions of the pyridine ring allows for the fine-tuning of intermolecular interactions. For instance, derivatives of 2,6-diaminopyridine (B39239) have been investigated as inhibitors of Aβ aggregation in the context of Alzheimer's disease. nih.gov While direct studies on this compound in this area are not available, its core structure represents a valid starting point for the synthesis of such inhibitors.
Furthermore, the π-stacking ability of aryl-substituted pyridines makes them valuable building blocks in supramolecular chemistry. orgchemres.org The p-tolyl group in this compound can participate in such interactions, potentially leading to the formation of ordered assemblies in the solid state or in solution. These properties are relevant for the design of liquid crystals, organic semiconductors, and other functional materials.
Strategic Functional Group Interconversion for Diverse Molecular Scaffolds in Medicinal Chemistry and Agrochemical Research
The strategic interconversion of the functional groups present in this compound is a powerful tool for generating diverse molecular scaffolds for screening in medicinal and agrochemical research. The pyridine ring is a common feature in many biologically active compounds. chemicalbook.comresearchgate.net
The aldehyde functionality is a versatile handle for introducing a wide range of other chemical moieties. As mentioned, it can be converted to an alcohol, a carboxylic acid, or an imine. Each of these new functional groups opens up a new set of possible reactions, allowing for the rapid generation of a library of related compounds. For example, the synthesis of pyridine-4-carbohydrazide derivatives has been explored for a variety of therapeutic applications, including as anti-inflammatory, antitubercular, and anticancer agents. auctoresonline.org The aldehyde of this compound could be a precursor to such carbohydrazide (B1668358) structures.
In the field of agrochemicals, substituted pyridines are used as herbicides and insecticides. google.comgoogle.com The specific substitution pattern on the pyridine ring is critical for the biological activity and selectivity of these compounds. The ability to modify the aldehyde group and potentially the chloro and p-tolyl groups of this compound would allow for the synthesis of novel compounds to be tested for herbicidal or insecticidal properties. The synthesis of substituted pyridine-2,6-dicarboxylic acid derivatives, for example, has been identified as an important route to bioactive molecules. researchgate.netoist.jp
The following table summarizes the key functional groups and their potential for interconversion and further reactions:
| Functional Group | Potential Interconversions and Reactions | Resulting Functionality | Potential Applications |
| Aldehyde | Oxidation | Carboxylic Acid | Amide/Ester formation, salt formation |
| Reduction | Alcohol | Ether/Ester formation | |
| Reaction with primary amines | Imine (Schiff Base) | Ligand synthesis, reduction to secondary amines | |
| Reaction with hydrazines | Hydrazone | Precursor to carbohydrazides | |
| Chlorine | Nucleophilic Aromatic Substitution | Various substituted pyridines | Modulation of electronic properties and biological activity |
| p-Tolyl Group | Electrophilic Aromatic Substitution (on the tolyl ring) | Further substituted tolyl groups | Fine-tuning of steric and electronic properties |
| Pyridine Nitrogen | Coordination to metal ions | Metal complexes | Catalysis, functional materials |
| N-oxide formation | Pyridine N-oxide | Altered reactivity and coordination properties |
This strategic approach to functional group interconversion allows chemists to explore a wide chemical space around the this compound scaffold, increasing the probability of discovering new molecules with desirable biological or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-6-P-tolylpyridine-4-carbaldehyde, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene). Purification typically involves column chromatography or recrystallization. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to avoid side reactions like over-oxidation or undesired substitutions . Purity (>99%) is verified via HPLC or GC-MS, with residual solvents removed via vacuum drying .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the pyridine and tolyl groups).
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm) and C-Cl vibrations (~650 cm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected m/z ~245.6 for CHClNO) .
- X-ray Crystallography : For definitive confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors (GHS hazard code H332).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How does solvent choice impact the compound’s stability during experiments?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote aldehyde oxidation. Non-polar solvents (e.g., toluene) stabilize the compound but reduce reactivity. Stability tests under UV light and varying pH (4–9) are recommended to assess degradation pathways. Use stabilizers like BHT (0.1%) for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The chloro and aldehyde groups are reactive sites. Competing pathways include:
- Aldehyde Oxidation : Formation of carboxylic acid derivatives under basic/oxidizing conditions.
- Pyridine Ring Substitution : Chlorine displacement by nucleophiles (e.g., amines, thiols) at elevated temperatures.
- Tolyl Group Reactivity : Electrophilic aromatic substitution at the para-methyl position.
- Mitigation : Use DFT calculations (e.g., Gaussian) to model transition states and optimize reaction kinetics .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases or GPCRs).
- MD Simulations : GROMACS for dynamic stability analysis over 100-ns trajectories.
- QSAR Models : Correlate electronic descriptors (HOMO-LUMO gaps, Cl charge density) with bioactivity data from in vitro assays .
Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
- Methodological Answer : Challenges include:
- Crystal Twinning : Common due to planar aromatic systems. Use SHELXD for twin-law detection and SHELXL for refinement with TWIN/BASF commands.
- Disorder : Tolyl group rotation may cause electron density smearing. Apply restraints (e.g., SIMU/DELU) and high-resolution data (>1.0 Å) .
Q. How should researchers reconcile contradictory data in spectral or bioactivity studies?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate with alternative techniques (e.g., Raman vs. IR) and reference standards.
- Bioactivity Variability : Control for batch-to-batch purity differences (e.g., residual Pd in catalytic synthesis) and cell-line specificity.
- Statistical Analysis : Use ANOVA or machine learning (e.g., random forests) to identify confounding variables in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
